

Reference Standards for 2-(methylsulfonyl)ethyl Isothiocyanate: A Comparative Performance Guide

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Compound of Interest

Compound Name:	1-Isothiocyanato-2-methanesulfonylethane
CAS No.:	1086228-14-9
Cat. No.:	B2647188

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Executive Summary & Chemical Identity

2-(methylsulfonyl)ethyl isothiocyanate is a synthetic or semi-synthetic aliphatic isothiocyanate characterized by a short ethyl chain linking a methylsulfonyl (

) group and the reactive isothiocyanate (

) moiety.[1] It belongs to the sulfonyl-ITC subclass, distinct from the sulfinyl-ITCs (like Sulforaphane and Iberin) found abundantly in cruciferous vegetables.

- Chemical Formula:
- Molecular Weight: 177.24 g/mol
- Structural Class: Aliphatic Sulfone Isothiocyanate

- Key Feature: High electrophilicity due to the electron-withdrawing sulfone group and short alkyl spacer.

Why This Standard Matters

In Structure-Activity Relationship (SAR) studies, this molecule serves as a "limit case" for chain shortening. Comparing it against Cheirolin (propyl analog) and Erysolin (butyl analog) reveals the critical balance between bioavailability (favored by sulfones) and chemical stability (compromised by the inductive effect of the sulfone on the

-carbon).

Analytical Characterization & Purity Standards

To function as a valid reference standard, the compound must meet rigorous identity and purity criteria. Due to the potential for

-elimination (releasing vinyl isothiocyanate), storage and handling differ from Sulforaphane.

Identity Verification (Standard Protocol)

Method	Expected Signal / Characteristic	Purpose
-NMR (CDCl ₃)	~3.0 (s, 3H,) ~3.4-3.5 (t, 2H,) ~3.9-4.0 (t, 2H,)	Confirm ethyl chain integrity and absence of vinyl protons (elimination products).
-NMR	~130-135 ppm (carbon) ~40-55 ppm (alkyl carbons)	Verify functional group presence.
IR Spectroscopy	Broad, strong peak at 2100–2150 cm ⁻¹ (stretch)	Rapid confirmation of isothiocyanate group.
HPLC-MS		Purity assessment and mass confirmation.

Stability Warning (Critical)

Unlike Sulforaphane (sulfoxide), the sulfone group in the 2-position is strongly electron-withdrawing. This increases the acidity of the

-protons (adjacent to the sulfone), creating a risk of

-elimination under basic conditions, yielding volatile vinyl isothiocyanates.

- Storage: -20°C or -80°C, strictly anhydrous.

- Solvent: Avoid DMSO for long-term storage (hygroscopic); use Acetonitrile or anhydrous Ethanol for stock solutions.

Performance Comparison: Alternatives & Homologs

This section compares 2-(methylsulfonyl)ethyl ITC against the "Gold Standard" (Sulforaphane) and its direct structural homologs (Cheirolin, Erysolin).

Comparative Data Table

Feature	2-(Methylsulfonyl)ethyl ITC	Cheirolin (3-carbon homolog)	Erysolin (4-carbon homolog)	Sulforaphane (Sulfoxide Ref.)
Oxidation State	Sulfone ()	Sulfone ()	Sulfone ()	Sulfoxide ()
Chain Length	Ethyl (C2)	Propyl (C3)	Butyl (C4)	Butyl (C4)
Hydrophilicity	High (Polar)	Moderate	Moderate-Low	Moderate
Nrf2 Potency	High (Predicted)	High	High	High
Chemical Stability	Low (Risk of elimination)	Moderate	High	Moderate (Heat sensitive)
Primary Utility	SAR Studies, Mechanism Probing	Natural Product Standard	Potency Standard	Clinical/Dietary Standard

Mechanistic Insight: The Sulfone Effect

Sulfone ITCs (Cheirolin, Erysolin, and the ethyl analog) generally exhibit higher intrinsic electrophilicity than sulfoxides (SFN).

- Advantage: Potentially faster reaction with Keap1 cysteine residues (rapid Nrf2 activation).
- Disadvantage: Faster depletion via glutathione conjugation (rapid excretion).

Experimental Protocols

A. Synthesis of Reference Standard (Oxidation Route)

Note: Since this specific ethyl analog is rare commercially, it is often prepared from the sulfide precursor.

- Precursor: Start with 2-(methylthio)ethyl isothiocyanate.
- Oxidation: Dissolve precursor in Dichloromethane (DCM) at 0°C.
- Reagent: Add m-Chloroperbenzoic acid (mCPBA) (2.2 equivalents) slowly to ensure full oxidation to sulfone ().
 - Caution: 1.0 eq yields the sulfoxide (Iberin analog).
- Workup: Wash with to remove mCPBA acids. Dry over .
- Purification: Flash chromatography (Hexane/EtOAc). Avoid basic alumina to prevent elimination.

B. Nrf2 Induction Assay (Luciferase Reporter)

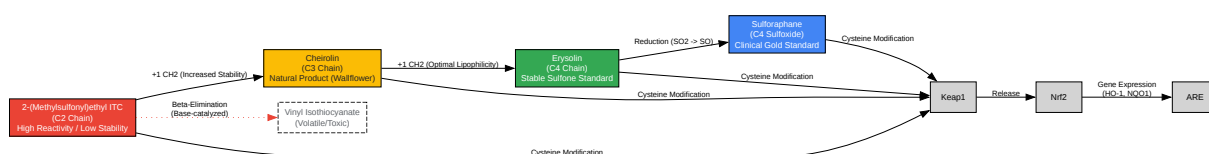
To validate the biological activity of the standard against SFN:

- Cell Line: ARE-Luciferase reporter cells (e.g., HepG2-ARE-Luc).
- Seeding: cells/well in 96-well plates; incubate 24h.
- Treatment: Treat with 2-(methylsulfonyl)ethyl ITC (0.5 – 20 M) vs. SFN control.
 - Vehicle: DMSO < 0.1%.

- Incubation: 6–24 hours (Sulfones often act faster than sulfoxides).
- Readout: Lyse cells and measure luminescence.
- Normalization: Normalize to cell viability (MTT or Resazurin assay) to rule out cytotoxicity.

Visualization: Structure-Activity & Homology

The following diagram illustrates the homologous series and the critical "Beta-Elimination" risk pathway specific to the ethyl analog.



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Caption: Comparative landscape of sulfonyl-ITCs. The C2-ethyl analog (Red) carries a unique instability risk (Beta-Elimination) compared to the stable C3/C4 homologs.

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